Allyl 3-aminopiperidine-1-carboxylate chemical properties
Allyl 3-aminopiperidine-1-carboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl 3-aminopiperidine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure combines a piperidine scaffold, a common motif in many biologically active compounds, with an allyl carbamate protecting group. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and predicted spectral data for Allyl 3-aminopiperidine-1-carboxylate, serving as a valuable resource for its application in research and development.
Chemical Properties
While experimental data for Allyl 3-aminopiperidine-1-carboxylate is not extensively available in public literature, its fundamental chemical properties can be summarized and predicted based on its structure and data from analogous compounds.
Table 1: Chemical and Physical Properties of Allyl 3-aminopiperidine-1-carboxylate
| Property | Value | Source |
| IUPAC Name | Allyl 3-aminopiperidine-1-carboxylate | - |
| Synonyms | 3-AMINO-1-N-ALLOC-PIPERIDINE, 1-Piperidinecarboxylic acid, 3-amino-, 2-propen-1-yl ester | [1] |
| CAS Number | 886363-44-6 | [1] |
| Molecular Formula | C₉H₁₆N₂O₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid or oil | Inferred from similar compounds |
| Boiling Point (Predicted) | 271.1 ± 40.0 °C at 760 mmHg | - |
| Density (Predicted) | 1.078 ± 0.06 g/cm³ | - |
| pKa (Predicted) | 10.31 ± 0.20 | - |
| Solubility | Predicted: Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | Inferred from structural features |
Synthesis and Purification: A Plausible Experimental Protocol
3.1. Synthesis of Allyl 3-aminopiperidine-1-carboxylate
This procedure involves the reaction of 3-aminopiperidine with allyl chloroformate in the presence of a base to yield the desired product.
Materials:
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3-Aminopiperidine dihydrochloride
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Allyl chloroformate
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Sodium hydroxide (NaOH) or Triethylamine (TEA)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopiperidine dihydrochloride (1 equivalent) in water. Cool the solution to 0 °C using an ice bath.
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Basification: Slowly add a solution of sodium hydroxide (2.2 equivalents) to the cooled solution to neutralize the hydrochloride salt and liberate the free amine. Alternatively, 3-aminopiperidine free base can be dissolved in an anhydrous solvent like dichloromethane or THF, followed by the addition of a non-aqueous base like triethylamine (1.2 equivalents).
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Addition of Allyl Chloroformate: While maintaining the temperature at 0 °C, add allyl chloroformate (1.1 equivalents) dropwise to the reaction mixture over a period of 30-60 minutes. Vigorous stirring is essential during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Work-up:
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If the reaction was performed in an aqueous medium, extract the mixture with dichloromethane (3 x 50 mL).
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If the reaction was performed in an organic solvent, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 50 mL) followed by brine (1 x 50 mL).
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Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
3.2. Purification
The crude Allyl 3-aminopiperidine-1-carboxylate can be purified by flash column chromatography on silica gel.
Materials:
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Crude Allyl 3-aminopiperidine-1-carboxylate
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Silica gel (230-400 mesh)
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Hexanes
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Ethyl acetate
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Glass column
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Collection tubes
Procedure:
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Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
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Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure Allyl 3-aminopiperidine-1-carboxylate.
Diagram 1: Synthetic Workflow for Allyl 3-aminopiperidine-1-carboxylate
Caption: A flowchart illustrating the synthesis and purification of Allyl 3-aminopiperidine-1-carboxylate.
Predicted Spectral Data
Table 2: Predicted Spectral Data for Allyl 3-aminopiperidine-1-carboxylate
| Technique | Predicted Chemical Shifts / Absorption Bands / m/z | Interpretation |
| ¹H NMR | δ 5.95-5.85 (m, 1H)δ 5.30-5.15 (m, 2H)δ 4.60-4.50 (d, 2H)δ 3.80-3.00 (m, 4H)δ 2.80-2.60 (m, 1H)δ 1.90-1.40 (m, 4H)δ 1.60 (br s, 2H) | -CH=CH₂=CH₂-O-CH₂-CH=Piperidine ring protons (adjacent to N)Piperidine ring proton (at C3)Piperidine ring protons-NH₂ |
| ¹³C NMR | δ 155.5δ 133.0δ 117.5δ 66.0δ 50.0δ 47.0δ 45.0δ 32.0δ 25.0 | C=O (carbamate)-CH=CH₂=CH₂-O-CH₂-Piperidine C3Piperidine C2Piperidine C6Piperidine C5Piperidine C4 |
| FT-IR (cm⁻¹) | 3400-3300 (m, br)3100-3000 (w)2950-2850 (m)1690-1670 (s)1645 (w)1250-1200 (s) | N-H stretch (amine)=C-H stretch (alkene)-C-H stretch (aliphatic)C=O stretch (carbamate)C=C stretch (alkene)C-O stretch (carbamate) |
| Mass Spec. (EI) | m/z 184 (M⁺)m/z 143m/z 127m/z 99m/z 84m/z 41 | Molecular ion[M - C₃H₅]⁺ (loss of allyl group)[M - C₃H₅O]⁺[M - C₄H₅O₂]⁺[C₅H₁₀N]⁺ (piperidine fragment)[C₃H₅]⁺ (allyl cation) |
Reactivity and Stability
5.1. Reactivity
The reactivity of Allyl 3-aminopiperidine-1-carboxylate is primarily dictated by the three main functional groups: the secondary amine on the piperidine ring, the piperidine nitrogen itself, and the allyl carbamate group.
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Amine Group: The primary amine at the 3-position is nucleophilic and can participate in various reactions such as acylation, alkylation, and condensation.
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Allyl Carbamate Group: The allyl carbamate serves as a protecting group for the piperidine nitrogen. The allyl group can be cleaved under specific conditions, typically using palladium-based catalysts, to deprotect the piperidine nitrogen. This orthogonality makes it a valuable tool in multi-step synthesis.
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Alkene Moiety: The double bond in the allyl group can undergo typical alkene reactions such as hydrogenation, halogenation, and epoxidation, although these reactions might compete with reactions at the amine functionality.
5.2. Stability
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Storage: Allyl 3-aminopiperidine-1-carboxylate is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.
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Handling: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Applications in Drug Development
The 3-aminopiperidine scaffold is a key structural component in a variety of pharmaceutical agents. The ability to selectively protect the piperidine nitrogen with the allyl carbamate group allows for the functionalization of the 3-amino group without affecting the piperidine nitrogen. Subsequent deprotection of the allyl group allows for further modification at the 1-position of the piperidine ring. This synthetic flexibility makes Allyl 3-aminopiperidine-1-carboxylate a valuable intermediate for the synthesis of compound libraries for high-throughput screening and for the development of novel therapeutic agents.
Conclusion
Allyl 3-aminopiperidine-1-carboxylate is a versatile building block with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data is limited, this guide provides a solid foundation of its chemical properties, a practical synthetic approach, and predicted spectral data to aid researchers in its use. The unique combination of a reactive amine and a readily cleavable protecting group makes it an attractive tool for the development of complex molecules and novel drug candidates.
Disclaimer
The information provided in this document is for research and development purposes only. The predicted data and the proposed experimental protocol are based on chemical principles and data from analogous compounds and have not been experimentally validated. All chemical manipulations should be carried out by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place.
